
N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-2-phenylquinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-2-phenylquinoline-4-carboxamide, commonly known as CBL0137, is a small molecule compound that has been found to have significant anticancer properties. It was first synthesized in 2012 by a team of researchers from the Russian Academy of Sciences and has since been the subject of numerous studies.
作用機序
The exact mechanism of action of CBL0137 is not fully understood, but it is thought to work by targeting several key pathways involved in cancer development and progression. It has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in cell survival and proliferation. It also affects the expression of several other genes involved in cell cycle regulation, DNA repair, and apoptosis.
Biochemical and Physiological Effects:
CBL0137 has been shown to have several biochemical and physiological effects on cancer cells. It induces DNA damage and activates the DNA damage response pathway, leading to cell cycle arrest and apoptosis. It also affects the expression of several genes involved in the regulation of cell survival and proliferation. In addition, it has been shown to enhance the immune response against cancer cells.
実験室実験の利点と制限
CBL0137 has several advantages for use in laboratory experiments. It is a small molecule compound that can be easily synthesized and purified. It is also highly soluble in water, which makes it easy to prepare for in vitro experiments. However, it has some limitations, including its relatively low stability in solution and its potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for research on CBL0137. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to CBL0137 treatment. Additionally, there is potential for the development of combination therapies that include CBL0137 and other anticancer drugs. Finally, more research is needed to fully understand the mechanism of action of CBL0137 and its potential applications in the treatment of cancer.
合成法
The synthesis of CBL0137 involves several steps, starting with the reaction of 2-phenylquinoline-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminobenzimidazole to form the key intermediate, which is subsequently cyclized to form the final product. The synthesis of CBL0137 is a complex process that requires specialized equipment and expertise.
科学的研究の応用
CBL0137 has been the subject of extensive research in the field of oncology. Studies have shown that it has potent anticancer properties and is effective against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the effectiveness of other anticancer drugs.
特性
IUPAC Name |
N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O2/c28-22(24-15-10-11-19-21(12-15)27-23(29)26-19)17-13-20(14-6-2-1-3-7-14)25-18-9-5-4-8-16(17)18/h1-13H,(H,24,28)(H2,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBZMYKFZVFOBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC5=C(C=C4)NC(=O)N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-2-phenylquinoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoyl]piperazin-2-one](/img/structure/B7476652.png)
![7-[(2-Fluorophenyl)sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7476656.png)
![5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B7476661.png)
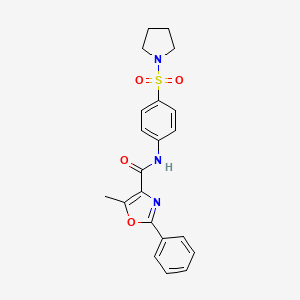
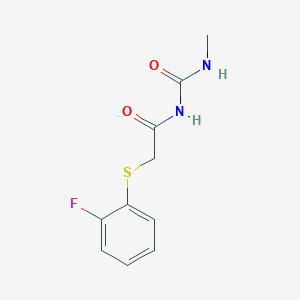

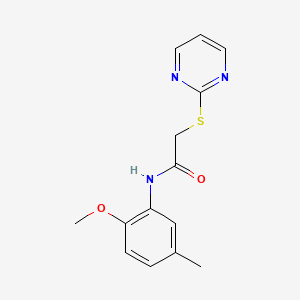
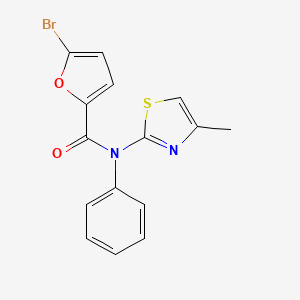
![3-[(2-fluorophenyl)sulfamoyl]-N-(furan-2-ylmethyl)-N-methylbenzamide](/img/structure/B7476708.png)
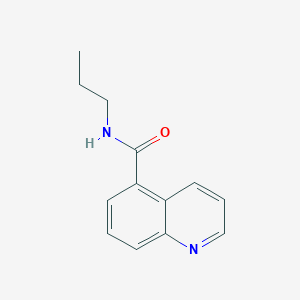
![Ethyl 4-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B7476738.png)
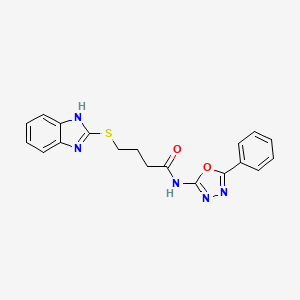
![Dimethyl 5-[(4-ethylsulfonylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7476750.png)
![3-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7476758.png)